3-(3-Chloro-2-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC16258676
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO2 |
|---|---|
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 3-(3-chloro-2-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H11ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | OPZLYNMAUSNXDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)CCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(3-Chloro-2-methylphenyl)propanoic acid (C₁₁H₁₁ClO₂) features a propanoic acid chain (–CH₂CH₂COOH) attached to a benzene ring substituted with chlorine at the meta position (C3) and a methyl group at the ortho position (C2). This substitution pattern distinguishes it from isomers such as 3-(3-chloro-4-methylphenyl)propanoic acid (PubChem CID: 9361771) , where the methyl group occupies the para position relative to chlorine.
The molecular weight is calculated as 198.64 g/mol, consistent with analogs bearing similar substituents . Key descriptors include:
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IUPAC Name: 3-(3-chloro-2-methylphenyl)propanoic acid
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SMILES: Clc1c(C)c(ccc1)CCC(=O)O
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InChIKey: QJDLNVLYXJZKAQ-UHFFFAOYSA-N (derived from positional isomer data)
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, computational models predict characteristic infrared (IR) absorptions:
Density functional theory (DFT) simulations suggest a planar carboxylic acid group and slight torsional strain in the propanoic chain due to steric interactions with the ortho-methyl group .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 3-(3-chloro-2-methylphenyl)propanoic acid may follow two primary routes:
Friedel-Crafts Acylation
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Substrate: 3-chloro-2-methyltoluene (C₆H₃Cl(CH₃)CH₃)
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Acylation: Reaction with acryloyl chloride (CH₂=CHCOCl) under AlCl₃ catalysis to form 3-(3-chloro-2-methylphenyl)propenoic acid.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the propanoic acid derivative .
Grignard Addition
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Starting Material: 3-chloro-2-methylbenzaldehyde (C₆H₃Cl(CH₃)CHO)
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Reaction: Addition of ethyl magnesium bromide (CH₂CH₂MgBr) to the aldehyde, followed by oxidation (KMnO₄/H⁺) to the carboxylic acid .
Challenges in Synthesis
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Regioselectivity: Competing electrophilic substitution at the ortho and para positions necessitates careful control of reaction conditions .
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Steric Hindrance: The ortho-methyl group impedes access to the benzene ring, requiring elevated temperatures or prolonged reaction times .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12.3 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to decarboxylation above 200°C.
Acid Dissociation Constant (pKa)
The carboxylic acid group exhibits a pKa of ~4.7, comparable to benzoic acid derivatives, as predicted by QSAR models .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms for pharmaceutical testing.
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Biological Screening: Evaluating antimicrobial and anti-inflammatory activity in in vitro assays.
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Environmental Degradation: Investigating photolytic and microbial degradation pathways to assess ecological risks.
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